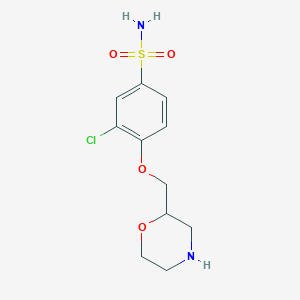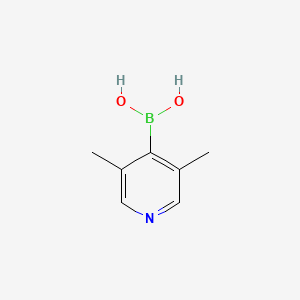
(4R,5R)-5-Benzyloxymethyl-5-methyl-4-hydroxymethyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether is a chemical compound with a complex structure that includes a dioxolane ring and benzyl ether groups
Méthodes De Préparation
The synthesis of 4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether typically involves multiple steps. One common method includes the reaction of 4-methyl-1,3-dioxolan-2-one with formaldehyde and benzyl alcohol under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of purification steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted dioxolane derivatives.
Applications De Recherche Scientifique
4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance material properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with other molecules is a key feature of its action.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether include other dioxolane derivatives and benzyl ethers. Compared to these compounds, 4,5-Bis(hydroxymethyl)-4-methyl-1,3-dioxolan-2-one Benzyl Ether is unique due to its specific structure, which imparts distinct chemical and physical properties. For example, its ability to form stable complexes with drugs makes it particularly useful in pharmaceutical applications. Other similar compounds include:
- 4,5-Bis(hydroxymethyl)-2-methyl-1,3-dioxolane
- Benzyl 4,5-dihydroxy-2-methyl-1,3-dioxolane
These compounds share structural similarities but differ in their specific functional groups and reactivity.
Propriétés
Formule moléculaire |
C13H16O5 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
(4S,5S)-5-(hydroxymethyl)-4-methyl-4-(phenylmethoxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C13H16O5/c1-13(11(7-14)17-12(15)18-13)9-16-8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3/t11-,13-/m0/s1 |
Clé InChI |
ZRXFTGLEVYDKBM-AAEUAGOBSA-N |
SMILES isomérique |
C[C@@]1([C@@H](OC(=O)O1)CO)COCC2=CC=CC=C2 |
SMILES canonique |
CC1(C(OC(=O)O1)CO)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)


![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
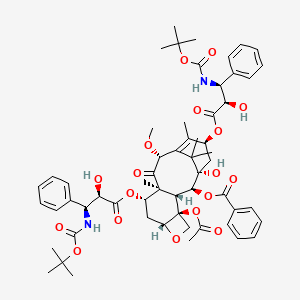
![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
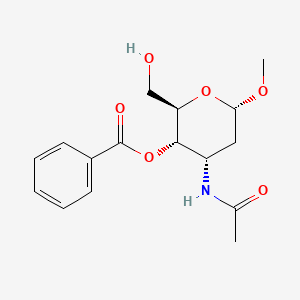
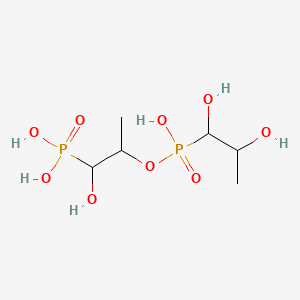

![methyl 5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B13843569.png)


